2-(4-chlorophenyl)-4-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]morpholine -

2-(4-chlorophenyl)-4-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]morpholine

Catalog Number: EVT-5590001
CAS Number:
Molecular Formula: C20H23ClN4O2
Molecular Weight: 386.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(4-Chlorophenyl)-4-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]morpholine is a novel small-molecule compound identified as a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. [ [] ] PDE10A is primarily expressed in the brain, specifically in the basal ganglia, and plays a role in regulating dopamine and glutamate neurotransmission. [ [] ] Inhibitors of PDE10A are being investigated for their potential therapeutic benefits in treating neurological and psychiatric disorders, particularly schizophrenia. [ [] ]

Mechanism of Action

2-(4-Chlorophenyl)-4-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]morpholine acts as a potent and selective PDE10A inhibitor. [ [] ] PDE10A hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers involved in various intracellular signaling pathways. [ [] ] By inhibiting PDE10A, this compound is believed to increase the levels of cAMP and cGMP in specific brain regions, thereby modulating dopaminergic and glutamatergic neurotransmission. This modulation of neurotransmission is thought to contribute to its potential therapeutic effects in models of schizophrenia. [ [] ]

Applications
  • Investigating the Role of PDE10A in Neurological and Psychiatric Disorders: This compound can be utilized as a pharmacological tool to further understand the specific functions of PDE10A in the brain and its involvement in conditions such as schizophrenia, Parkinson's disease, and Huntington's disease. [ [] ]

(E)-4-(2-(2-(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine (PDM-042)

    Compound Description: PDM-042 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. It exhibits excellent brain penetration and oral bioavailability in rats. Studies indicate that PDM-042 significantly antagonizes MK-801-induced hyperlocomotion and attenuates the conditioned avoidance response (CAR) in rat models relevant to schizophrenia []. Importantly, PDM-042 demonstrates minimal catalepsy-inducing effects and has no impact on prolactin release or glucose elevation at doses effective in the CAR test. This differentiates it from other antipsychotics like risperidone and olanzapine, which can cause these side effects [].

    Relevance: PDM-042 shares with 2-(4-chlorophenyl)-4-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]morpholine a core morpholine ring system. Additionally, both compounds feature a nitrogen-containing heterocycle attached to the morpholine ring, suggesting they might belong to a similar chemical class targeting neurological pathways. []

1-(4-(3-(4-(1H-Benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579)

    Compound Description: AMG 579 is a potent, selective, and efficacious phosphodiesterase 10A (PDE10A) inhibitor identified as a clinical candidate []. It exhibits excellent in vivo target occupancy in the brain and demonstrated efficacy in preclinical models of schizophrenia.

    Relevance: AMG 579 and 2-(4-chlorophenyl)-4-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]morpholine share structural similarities. Both molecules possess a piperidine ring directly attached to a pyrazine ring, which further connects to another aromatic system. This common structural motif suggests a potential relationship in their binding modes and pharmacological profiles. []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A / Rimonabant)

  • Relevance: While structurally distinct from 2-(4-chlorophenyl)-4-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]morpholine, SR141716A's frequent appearance in the provided papers highlights its significance in cannabinoid receptor research. The research on SR141716A and its exploration of structure-activity relationships, particularly with regards to inverse agonism, might provide valuable insights for understanding the pharmacological properties and potential applications of 2-(4-chlorophenyl)-4-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]morpholine [, , , , , , , , , , , , , , , , , , , ].

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

    Compound Description: VCHSR is a structural analog of SR141716A designed to investigate the role of the C3 carboxamide group in the binding and functional activity of biarylpyrazole CB1 receptor ligands []. VCHSR lacks the hydrogen bonding capacity of the C3 carboxamide present in SR141716A. This structural modification results in VCHSR acting as a neutral antagonist at CB1 receptors, in contrast to SR141716A, which exhibits inverse agonism [].

    Relevance: VCHSR and 2-(4-chlorophenyl)-4-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]morpholine belong to the same chemical class of biarylpyrazoles, and both are investigated for their interactions with the CB1 receptor. The comparison of VCHSR's neutral antagonist profile to the inverse agonist activity of SR141716A underscores the significance of specific structural moieties for modulating CB1 receptor signaling [].

Otenabant (1)

  • Relevance: Otenabant's structural similarity to 2-(4-chlorophenyl)-4-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl)morpholine, particularly the shared piperidine ring system often found in CB1 ligands, suggests they might share a similar binding mode or target. Otenabant's development challenges highlight the importance of minimizing CNS penetration for CB1 antagonists to mitigate adverse effects [].

3-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}-1-[6-(difluoromethoxy)pyridin-3-yl]urea (RTI1092769)

    Compound Description: RTI1092769 is a pyrazole-based weak inverse agonist/antagonist of the CB1 receptor that exhibits limited brain penetration []. It has demonstrated promising results in preclinical models of metabolic syndrome, including improvements in weight gain, glucose utilization, and hepatic steatosis, without significant CNS-related side effects [].

    Relevance: Both RTI1092769 and 2-(4-chlorophenyl)-4-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]morpholine are CB1 receptor ligands. RTI1092769's development as a peripherally selective CB1 antagonist with a reduced risk of CNS side effects underscores the therapeutic potential of targeting CB1 receptors outside the brain [].

Properties

Product Name

2-(4-chlorophenyl)-4-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]morpholine

IUPAC Name

[6-[2-(4-chlorophenyl)morpholin-4-yl]pyrazin-2-yl]-piperidin-1-ylmethanone

Molecular Formula

C20H23ClN4O2

Molecular Weight

386.9 g/mol

InChI

InChI=1S/C20H23ClN4O2/c21-16-6-4-15(5-7-16)18-14-25(10-11-27-18)19-13-22-12-17(23-19)20(26)24-8-2-1-3-9-24/h4-7,12-13,18H,1-3,8-11,14H2

InChI Key

IZQYMRXMCSMIGZ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CN=CC(=N2)N3CCOC(C3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=CC(=N2)N3CCOC(C3)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.